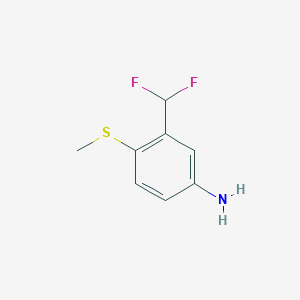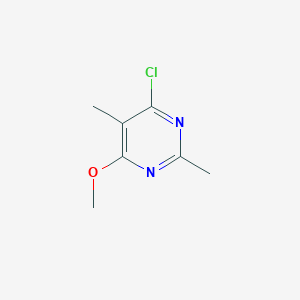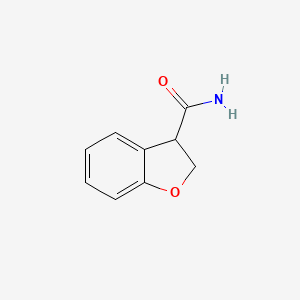
2,3-ジヒドロ-1-ベンゾフラン-3-カルボキサミド
概要
説明
2,3-Dihydro-1-benzofuran-3-carboxamide is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 2,3-Dihydro-1-benzofuran-3-carboxamide makes it an interesting subject for scientific research and industrial applications.
科学的研究の応用
2,3-Dihydro-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.
生化学分析
Biochemical Properties
2,3-Dihydro-1-benzofuran-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT4 receptors, which are involved in gastrointestinal motility . The compound’s high selectivity for these receptors prevents cardiac adverse reactions, making it a promising candidate for further development . Additionally, 2,3-Dihydro-1-benzofuran-3-carboxamide exhibits enterokinetic properties, which are beneficial for treating gastrointestinal disorders .
Cellular Effects
2,3-Dihydro-1-benzofuran-3-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-carboxamide, have shown potential anticancer activity by inhibiting the proliferation of cancer cells . The compound’s impact on cell signaling pathways, such as the inhibition of HIF-1, contributes to its antiproliferative activity . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydro-1-benzofuran-3-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, 2,3-Dihydro-1-benzofuran-3-carboxamide modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes related to cell growth and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1-benzofuran-3-carboxamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-carboxamide, exhibit good stability under laboratory conditions . The compound’s degradation products and their impact on cellular function need further investigation. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of 2,3-Dihydro-1-benzofuran-3-carboxamide comprehensively.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1-benzofuran-3-carboxamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic efficacy . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses. Animal studies have shown that benzofuran derivatives, including 2,3-Dihydro-1-benzofuran-3-carboxamide, can cause toxicity at elevated doses . Therefore, careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,3-Dihydro-1-benzofuran-3-carboxamide is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo biotransformation by enzymes such as Pseudomonas putida UV4 . The metabolic pathways of 2,3-Dihydro-1-benzofuran-3-carboxamide need further exploration to understand its complete metabolic profile and potential effects on metabolic processes.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1-benzofuran-3-carboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2,3-Dihydro-1-benzofuran-3-carboxamide within specific tissues and organs influence its therapeutic efficacy. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1-benzofuran-3-carboxamide plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, benzofuran derivatives have been found to localize in the mitochondria, where they exert their effects on cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines in the presence of silver (I) complexes and a source of fluoride ion . Another method includes the alkylation of ortho-bromophenol with 1,2-dichloroethane and sodium hydroxide, followed by cyclization with magnesium in tetrahydrofuran .
Industrial Production Methods: Industrial production of 2,3-Dihydro-1-benzofuran-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzofurans, dihydrobenzofurans, and other derivatives with potential biological activities .
類似化合物との比較
Benzofuran: The parent compound with a similar core structure but without the carboxamide group.
Benzothiophene: A sulfur analog of benzofuran with distinct biological activities.
Coumarin: A structurally related compound with a lactone ring instead of the furan ring.
Uniqueness: 2,3-Dihydro-1-benzofuran-3-carboxamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWDOSSIFZKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


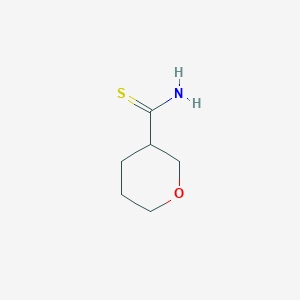
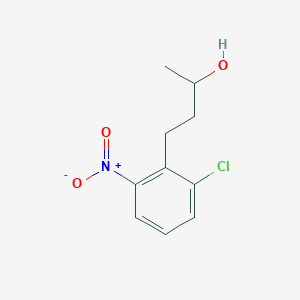
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)
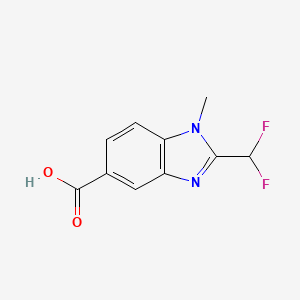
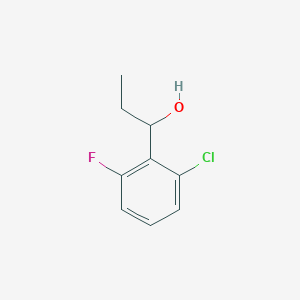
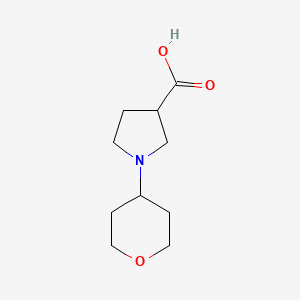
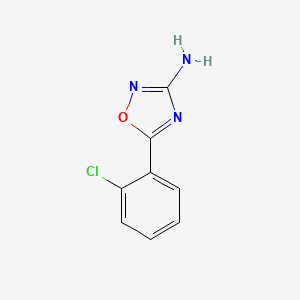
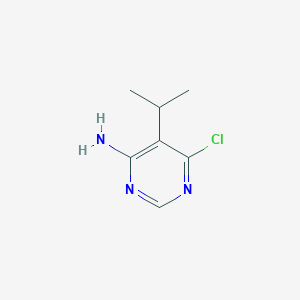
![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)
